An In-Depth Technical Guide to 3-Bromo-p-terphenyl: Structure, Properties, and Applications
An In-Depth Technical Guide to 3-Bromo-p-terphenyl: Structure, Properties, and Applications
Introduction: Positioning 3-Bromo-p-terphenyl in Modern Chemistry
In the landscape of advanced organic materials and complex molecular synthesis, the terphenyl scaffold serves as a fundamental and rigid building block. Its three interconnected phenyl rings provide a robust, planar, and conjugated system that is foundational to the development of materials with tailored electronic and photophysical properties. The strategic functionalization of this core structure opens avenues for creating novel molecules with enhanced capabilities. This guide focuses on a key derivative, 3-Bromo-p-terphenyl (also known as 3-Bromo-1,1':4',1''-terphenyl), a molecule of significant interest for researchers, materials scientists, and professionals in drug development.
The introduction of a bromine atom at the 3-position of the terminal phenyl ring is not a trivial modification. This specific placement breaks the symmetry of the parent p-terphenyl molecule, influencing its electronic structure, solubility, and reactivity. The bromine atom acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the precise construction of more complex, extended π-conjugated systems. This capability makes 3-Bromo-p-terphenyl a valuable intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs), organic semiconductors, and potentially as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, structural characteristics, a detailed synthesis protocol, and its current and potential applications, offering a technical resource for scientists working at the forefront of chemical innovation.
Molecular Structure and Identification
The precise arrangement of atoms in 3-Bromo-p-terphenyl dictates its chemical behavior and physical characteristics. Understanding its structure is the first step toward harnessing its potential.
Systematic Nomenclature and Identifiers:
-
Common Name: 3-Bromo-p-terphenyl
-
IUPAC Name: 3-Bromo-1,1':4',1''-terphenyl
-
CAS Number: 1762-87-4
-
Molecular Formula: C₁₈H₁₃Br
-
SMILES: c1ccc(cc1)c2ccc(cc2)c3cccc(c3)Br
The structure consists of a central benzene ring connected at its 1 and 4 positions to two other phenyl rings. The bromine atom is substituted at the meta-position (C3) of one of the terminal phenyl rings.
Caption: Molecular structure of 3-Bromo-p-terphenyl.
Chemical and Physical Properties
The physicochemical properties of 3-Bromo-p-terphenyl are essential for its handling, purification, and application in various chemical processes.
| Property | Value |
| Molecular Weight | 309.2 g/mol |
| Appearance | White to almost white powder or crystal[1] |
| Melting Point | 152.0 to 156.0 °C[1] |
| Boiling Point (Predicted) | 433.2 ± 14.0 °C |
| Density (Predicted) | 1.309 ± 0.06 g/cm³ |
| Purity | >97.0% (GC)[1] |
Spectroscopic Data Analysis
While comprehensive, experimentally verified spectral data for 3-Bromo-p-terphenyl is not widely published in publicly accessible databases, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. The protons on the unsubstituted terminal phenyl ring and the central phenyl ring would likely appear as multiplets in the aromatic region (approx. 7.3-7.8 ppm). The protons on the brominated ring would show distinct splitting patterns, with the proton ortho to the bromine atom likely shifted downfield.
-
¹³C NMR Spectroscopy: The carbon NMR would display 18 distinct signals for each carbon atom due to the lack of symmetry. The carbon atom attached to the bromine would be significantly shifted to a lower field (approx. 122 ppm). The other aromatic carbons would appear in the typical range of 127-142 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for aromatic rings above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. A C-Br stretching vibration would be expected in the lower frequency region of the spectrum. A vapor phase IR spectrum is available for reference[2].
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ at m/z 308 and 310, respectively, in an approximate 1:1 ratio.
Synthesis of 3-Bromo-p-terphenyl: A Step-by-Step Protocol
The synthesis of unsymmetrical terphenyls like 3-Bromo-p-terphenyl is most efficiently achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This method offers high yields and tolerance to a wide range of functional groups. The following protocol outlines a representative synthesis.
Reaction Scheme:
The synthesis involves a Suzuki coupling between 4-biphenylboronic acid and 1-bromo-3-iodobenzene. The palladium catalyst will selectively couple at the more reactive C-I bond, leaving the C-Br bond intact.
Caption: Workflow for the Suzuki coupling synthesis of 3-Bromo-p-terphenyl.
Experimental Protocol:
Causality: The choice of 1-bromo-3-iodobenzene is critical. The carbon-iodine bond is weaker and more susceptible to oxidative addition to the Pd(0) catalyst than the carbon-bromine bond. This difference in reactivity allows for a selective reaction at the iodine position, preserving the bromine for subsequent functionalization if needed.
-
Preparation of the Reaction Vessel: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-iodobenzene (1.0 equivalent), 4-biphenylboronic acid (1.1 equivalents), and potassium carbonate (3.0 equivalents).
-
Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water. The biphasic solvent system is standard for Suzuki couplings, with the aqueous phase containing the base. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 20-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equivalents) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Separate the organic layer and wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 3-Bromo-p-terphenyl.
Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy to verify the structure and by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess its percentage purity. The melting point should also be measured and compared to the literature value.
Reactivity and Applications
The utility of 3-Bromo-p-terphenyl stems from its unique structural and electronic properties.
Reactivity:
The bromine atom at the 3-position makes this molecule an excellent substrate for further cross-coupling reactions. This allows for the synthesis of more complex, unsymmetrical terphenyl derivatives where the third substituent can be strategically added. The position of the bromine atom, being meta to the biphenyl linkage, will have a different electronic influence on the reactivity compared to its 4-bromo isomer, potentially affecting the properties of polymers or larger molecules derived from it[3].
Applications in Organic Electronics:
Terphenyl-based molecules are widely used in the field of organic electronics due to their rigidity and high thermal stability[4]. 3-Bromo-p-terphenyl serves as a key building block for:
-
Organic Light-Emitting Diodes (OLEDs): It can be used to synthesize host materials or emitters for OLED devices[5]. The terphenyl core provides a high triplet energy, which is crucial for efficient blue phosphorescent OLEDs. The bromo-functionalization allows for the attachment of other functional groups to tune the emission color, charge transport properties, and overall device performance[4].
-
Organic Field-Effect Transistors (OFETs): The extended π-conjugation of terphenyl derivatives is beneficial for charge transport, making them suitable for use as the active semiconductor layer in OFETs.
Potential in Drug Development:
The terphenyl scaffold is also being explored in medicinal chemistry as a rigid framework for mimicking alpha-helical peptide structures, which are important in many protein-protein interactions. While specific applications of 3-Bromo-p-terphenyl in drug development are not widely documented, its ability to be functionalized makes it a candidate for creating libraries of compounds for screening against various biological targets.
Safety and Handling
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
3-Bromo-p-terphenyl is a strategically important molecule that bridges the gap between a simple aromatic scaffold and complex, high-performance organic materials. Its key feature—the versatile bromine handle on an asymmetric terphenyl backbone—provides chemists with a powerful tool for molecular engineering. While the full experimental characterization is still emerging in the public domain, its role as a precursor in the synthesis of materials for OLEDs and other electronic applications is clear. The detailed synthesis protocol provided herein, based on the reliable Suzuki-Miyaura coupling, offers a practical pathway for its preparation in a laboratory setting. As the demand for advanced materials with precisely tuned properties continues to grow, the importance of well-defined intermediates like 3-Bromo-p-terphenyl will undoubtedly increase, making it a key compound for future innovations in science and technology.
References
-
SpectraBase. 3-Bromo-p-terphenyl - Optional[Vapor Phase IR]. [Link]
-
Taylor & Francis Online. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. [Link]
-
RASĀYAN Journal of Chemistry. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-p-terphenyl: A Foundation for High-Performance Materials in Electronics and Beyond. [Link]
-
Organic Syntheses. 1,1':2',1"-Terphenyl, 4,4"-dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-. [Link]
-
MDPI. (2016). Ethyl 4,4''-Dibromo-5'-(butylamino)-2',6'-dinitro-[1,1':3',1''-terphenyl]-4'-carboxylate. [Link]
-
ResearchGate. (2018). A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate. [Link]
-
ResearchGate. (2021). ¹H NMR and ¹³C NMR data of compounds 3-4. [Link]
-
ResearchGate. (2013). Synthesis of Terphenyls. [Link]
-
PubChemLite. 3-bromo-m-terphenyl (C18H13Br). [Link]
-
PubChem. 3-Bromo-m-terphenyl. [Link]
-
NIST WebBook. 3-Bromo-1-phenyl-1-propene. [Link]
-
Taylor & Francis Online. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. [Link]
-
Royal Society of Chemistry. (2002). Synthesis and mesomorphic properties of laterally fluorinated alkyl 4”- alkylterphenyl-4-yl carbonate liquid crystals. [Link]
-
Jurnal Pendidikan Kimia. (2018). Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels− Alder Reaction. [Link]
-
ResearchGate. The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether (peak 9 in Figure 1). [Link]
-
ResearchGate. FTIR spectra of synthesized terphenyls. [Link]
-
MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
ACS Publications. (2022). Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. [Link]
-
Journal of Materials and Environmental Science. (2020). Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications: Design and electro-optic. [Link]
-
ACS Publications. (2011). Pyrene-Based Materials for Organic Electronics. [Link]
-
PubChem. 4-Bromo-p-terphenyl. [Link]
-
ResearchGate. IR spectrum of p-terphenyl below and above the phase transition pressure. [Link]
-
Royal Society of Chemistry. (1939). Studies in the terphenyl series. Part I. p-Terphenyl, nitro-, amino-, and halogeno-p-terphenyls. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind High-Performance Organic Electronics: A Focus on Intermediates. [Link]
-
NIH National Center for Biotechnology Information. (2023). Electrochemical Synthesis of Dimeric λ3-Bromane: Platform for Hypervalent Bromine(III) Compounds. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. High-Purity Organic Electronic Materials: The Foundation of Next-Generation Devices. [Link]
Sources
- 1. 3-Bromo-1,1':4',1''-terphenyl | 1762-87-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. spectrabase.com [spectrabase.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. 3-Bromo-m-terphenyl | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-p-terphenyl | C18H13Br | CID 11012297 - PubChem [pubchem.ncbi.nlm.nih.gov]
